molecular formula C14H10N4S B2887027 [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile CAS No. 838100-58-6

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile

Cat. No. B2887027
CAS RN: 838100-58-6
M. Wt: 266.32
InChI Key: KOORCXYFQKCDQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, involves a multistep process. The synthesis has been modified to include the creation of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, the synthesis of 1-methoxymethyl-2,3-diaminobenzene by avoiding the use of unstable 2,3-diaminobenzyl alcohol, and the activation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids through the use of an inexpensive coupling reagent, N,N’-carbonyldiimidazole (CDI) .

Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, including our compound of interest, have been extensively studied for their pharmacological properties. They are considered as chemotherapeutic agents in various clinical conditions due to their broad-spectrum pharmacological properties . These compounds have been reported to exhibit significant bioactivity against many ailments with excellent bioavailability, safety, and stability profiles .

Metal-Organic Frameworks (MOFs)

The structural versatility of benzimidazole derivatives makes them suitable for the synthesis of MOFs. These frameworks have applications in gas adsorption, catalysis, and as sensors. For instance, a study on MOFs derived from benzimidazole-based linkers showed excellent CO2 adsorption capacity, which is crucial for carbon capture and storage technologies .

Hematological Malignancies

Benzimidazole derivatives have been identified as potent inhibitors for the treatment of hematological malignancies. They act as syk inhibitors, which are important in the signaling pathways of B-cell receptor signaling in lymphomas .

Conductive Materials

In the field of materials science, benzimidazole derivatives are used to enhance the conductivity of certain films. For example, the decomposition product of a benzimidazole compound acted as a nucleating agent, boosting the conductivity of doped films .

Anticancer Agents

The hybrid scaffold of quinoline–benzimidazole, which includes our compound, has been utilized to design derivatives that exhibit cytotoxicity against various cancer cell lines. These derivatives have shown promising results in in vitro evaluations, indicating their potential as anticancer agents .

Drug Discovery and Development

Benzimidazole derivatives are pivotal in drug discovery due to their “privileged structure” in heterocyclic chemistry. They are associated with a wide range of biological activities and are often used as a starting point for the development of new therapeutic agents .

Future Directions

The future research directions for compounds like “[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile” could involve further exploration of their potential as cyclin-dependent kinase (Cdk) inhibitors and their possible applications in anticancer therapy .

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-7-9-19-14-10(4-3-8-16-14)13-17-11-5-1-2-6-12(11)18-13/h1-6,8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOORCXYFQKCDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile

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